molecular formula C19H22N8O3S B2529697 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide CAS No. 1797283-12-5

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide

Cat. No. B2529697
CAS RN: 1797283-12-5
M. Wt: 442.5
InChI Key: CKQXGSTWFIXNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide has been explored for its potential in combating tuberculosis (TB). A study highlighted the in vitro anti-TB activity of similar hydrazinecarboxamide derivatives against strains of M. tuberculosis and non-tuberculous mycobacteria. The research found that some derivatives showed significant activity, with minimal inhibitory concentrations (MICs) comparable to or better than existing TB drugs, implying the potential for these compounds in the design of new anti-TB drugs (Asif, 2014).

Central Nervous System (CNS) Applications

The compound belongs to a class of functional chemical groups that have shown potential in CNS activities. Literature suggests that heterocycles like this compound might be effective in managing a spectrum of CNS effects ranging from depression to convulsion. The study emphasizes the need for further research into functional chemical groups as lead molecules for synthesizing compounds with CNS activity, indicating a potential research avenue for 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide (Saganuwan, 2017).

DPP IV Inhibitor for Diabetes Treatment

The compound's structural class is associated with Dipeptidyl peptidase IV (DPP IV) inhibitors, which have been recognized as a treatment for type 2 diabetes mellitus (T2DM). The inhibitors work by preventing the inactivation of incretin hormones, which are involved in the regulation of insulin secretion. Research indicates that despite the abundance of DPP IV inhibitors, the quest for new inhibitors continues, hinting at the potential for compounds like 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide to contribute to this field (Mendieta, Tarragó, & Giralt, 2011).

Applications in Asymmetric Synthesis

The compound's framework, particularly the piperidine moiety, is noted for its role in the stereoselective synthesis of amines and derivatives. Chiral sulfinamides, a group to which this compound could theoretically belong, have been extensively used in asymmetric synthesis of N-heterocycles. This suggests its potential utility in the synthesis of structurally diverse compounds that are crucial in the development of therapeutics and natural products (Philip et al., 2020).

Potential in Drug Synthesis

The triazole core in the compound has been extensively studied for its versatility in drug synthesis. Triazoles are known for their diverse biological activities and are components in many pharmaceuticals. The ongoing interest in triazoles for their anti-inflammatory, antimicrobial, and other therapeutic properties suggests a significant potential for 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide in drug development (Ferreira et al., 2013).

properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c20-31(29,30)16-3-1-14(2-4-16)11-22-19(28)15-7-9-26(10-8-15)17-5-6-18(25-24-17)27-13-21-12-23-27/h1-6,12-13,15H,7-11H2,(H,22,28)(H2,20,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXGSTWFIXNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.